molecular formula C8H11N3OS B2828764 5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole CAS No. 477859-51-1

5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole

Cat. No.: B2828764
CAS No.: 477859-51-1
M. Wt: 197.26
InChI Key: APPZPUCZPATJIQ-UHFFFAOYSA-N
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Description

5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is a heterocyclic compound that features a unique structure combining a triazole and thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives are known to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives are known to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives are known to interact with transporters and binding proteins, and can have effects on localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole typically involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is efficient and straightforward, yielding the desired compound with high purity.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions. The process involves the use of commercially available starting materials and standard organic synthesis techniques, ensuring cost-effectiveness and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is unique due to its specific substitution pattern and the presence of both triazole and thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-(1-methoxyethyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-5-7(6(2)12-3)13-8-9-4-10-11(5)8/h4,6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPZPUCZPATJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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